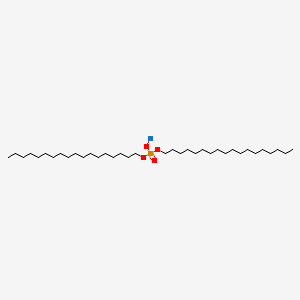
Histidine alpha-ketoisocaproate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histidine alpha-ketoisocaproate is a compound that combines the amino acid histidine with alpha-ketoisocaproate, a keto acid derived from the metabolism of leucine
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidine alpha-ketoisocaproate can be synthesized through enzymatic and chemical methods. One common approach involves the use of L-amino acid deaminase from Proteus mirabilis, which catalyzes the conversion of L-leucine to alpha-ketoisocaproate. This enzyme can be expressed in Escherichia coli and optimized for higher catalytic efficiency .
Industrial Production Methods: Industrial production of alpha-ketoisocaproate often involves chemical synthesis methods such as the hydantoin process, where hydantoin reacts with carbonyl-containing compounds to generate intermediates, followed by hydrolysis and acidification . Enzymatic methods using engineered microorganisms are also being explored for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Histidine alpha-ketoisocaproate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, histidine can participate in visible-light-driven thioacetal activation reactions, enabling modifications on histidine residues .
Common Reagents and Conditions: Common reagents for these reactions include electrophilic thionium intermediates for histidine modifications and various oxidizing and reducing agents for alpha-ketoisocaproate transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alpha-ketoisocaproate can lead to the formation of isovaleryl-CoA, a key intermediate in leucine metabolism .
Scientific Research Applications
Histidine alpha-ketoisocaproate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Industry: It is utilized in the production of amino acid supplements and other nutritional products.
Mechanism of Action
The mechanism of action of histidine alpha-ketoisocaproate involves its participation in metabolic pathways. Alpha-ketoisocaproate is a key intermediate in the degradation of leucine, leading to the production of various metabolites such as acetyl-CoA and isovaleryl-CoA . These metabolites play crucial roles in energy production and biosynthesis of essential molecules. Histidine, on the other hand, can undergo post-translational modifications, influencing protein interactions and enzyme activities .
Comparison with Similar Compounds
Histidine alpha-ketoisocaproate can be compared with other similar compounds such as:
Alpha-Ketoisocaproic Acid: A metabolic intermediate in leucine degradation, used in managing renal failure.
Alpha-Ketoisovalerate: Another keto acid derived from valine metabolism, with similar applications in metabolic studies.
Alpha-Keto-beta-methylvalerate: Derived from isoleucine metabolism, used in similar contexts as alpha-ketoisocaproate.
This compound is unique due to its combination of histidine and alpha-ketoisocaproate, offering a distinct set of properties and applications in various fields.
Properties
CAS No. |
78000-40-5 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9N3O2.C6H10O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-4(2)3-5(7)6(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
InChI Key |
SEGLGXWKMQWPCB-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















